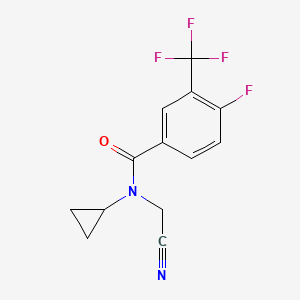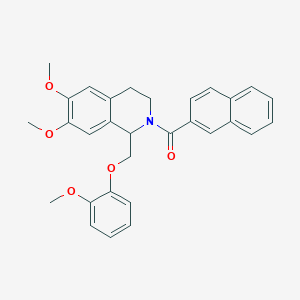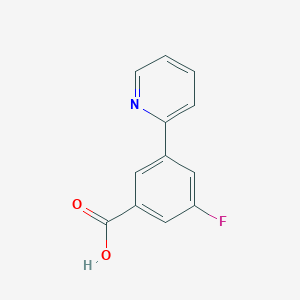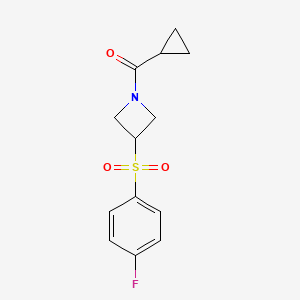![molecular formula C19H20N2O5S B2920807 N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941958-35-6](/img/structure/B2920807.png)
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial and Antiviral Potential
Sulfonamide compounds, including those structurally related to the one inquired, have been theoretically investigated for their antimalarial activities and potential use as COVID-19 drugs. These studies utilized computational calculations and molecular docking studies to evaluate the compounds' efficacy. Some sulfonamides demonstrated excellent antimalarial activity, with low IC50 values indicating high potency. Additionally, molecular docking studies revealed these compounds had significant binding affinity against key proteins involved in the life cycle of malaria and SARS-CoV-2 viruses, suggesting their potential as therapeutic agents against these diseases (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Use
Research into sulfonamides with benzodioxane and acetamide moieties has shown promising enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, enzymes relevant in the management of diabetes and Alzheimer's disease, respectively. The synthesized compounds were also subjected to in silico molecular docking, which correlated well with in vitro enzyme inhibition data, underscoring their potential as lead compounds for further therapeutic development (Abbasi et al., 2019).
Antibacterial Activity
Sulfonamide derivatives have been synthesized and tested for their antibacterial activity. Notably, compounds such as N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli. These findings suggest the potential utility of sulfonamide compounds in developing new antibacterial agents (Poręba et al., 2015).
Environmental Degradation
Sulfonamide antibiotics, due to their persistence in the environment, can contribute to the propagation of antibiotic resistance. Studies have identified metabolites formed during the degradation of sulfonamides like sulfamethoxazole by microbial strains, revealing an unusual degradation pathway initiated by ipso-hydroxylation. This degradation mechanism, which involves the fragmentation of the parent compound, highlights the environmental resilience of sulfonamides and the potential for bioremediation strategies to mitigate their impact (Ricken et al., 2013).
Anticancer Research
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Novel series of these compounds were assessed in vitro for their potential to inhibit the proliferation of cancer cell lines. Some derivatives demonstrated significant anticancer activity, suggesting their potential as templates for the development of new cancer therapies (Ghorab et al., 2015).
作用機序
Target of Action
The primary target of this compound is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the cleavage of the membrane-bound precursor of TNF-alpha, leading to its mature soluble form .
Mode of Action
The compound interacts with ADAM17, influencing its enzymatic activity. It is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface . This interaction results in changes to the cellular environment, impacting various biochemical pathways.
Biochemical Pathways
The compound’s interaction with ADAM17 affects the TNF-alpha pathway. TNF-alpha is a potent proinflammatory cytokine, and its release can trigger a cascade of inflammatory responses. By influencing the release of TNF-alpha, the compound can modulate these inflammatory pathways .
Result of Action
The result of the compound’s action is the modulation of inflammatory responses. By influencing the release of TNF-alpha, the compound can potentially reduce inflammation . This could have significant implications for the treatment of diseases characterized by excessive inflammation.
特性
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-11-14(4-6-16(13)21-8-2-3-19(21)22)20-27(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUROINZGJQRPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)


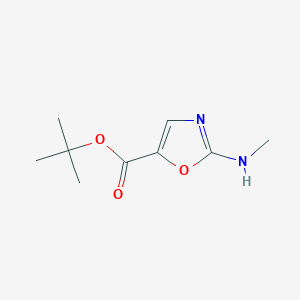
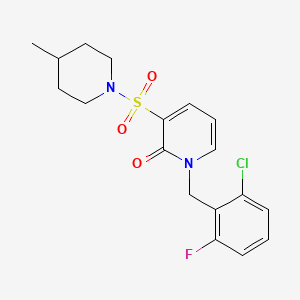
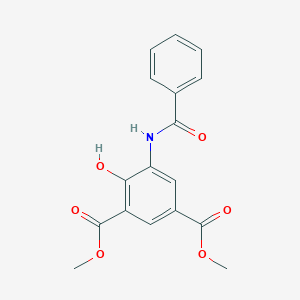
![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)
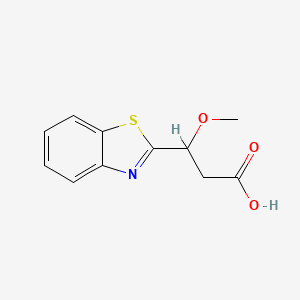
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)
![(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2920738.png)
